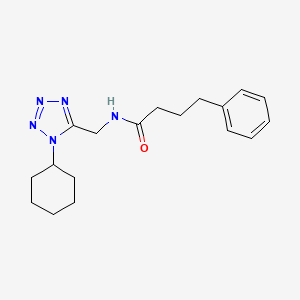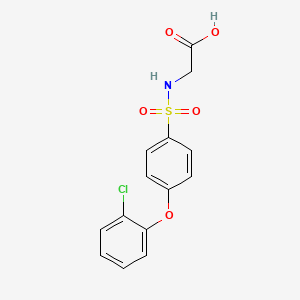![molecular formula C9H16N6O3 B2504597 3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide CAS No. 338395-51-0](/img/structure/B2504597.png)
3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of propanehydrazide derivatives is well-documented in the literature. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized by incorporating different moieties such as semicarbazide, thiosemicarbazide, and triazolethione . Another study describes the synthesis of 3-(1,2,4-triazol-1-yl)propane-1,2-diol through alternative synthetic pathways, including the reaction of glycidol with 1,2,4-triazole . These methods could potentially be adapted for the synthesis of 3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide.
Molecular Structure Analysis
The molecular structure of propanehydrazide derivatives is confirmed using various spectroscopic techniques. In one study, the structures were confirmed by IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry . Another study determined the crystal structure of a pyrazole-1-carboxamide derivative using single-crystal X-ray diffraction . These analytical techniques are crucial for the structural elucidation of this compound.
Chemical Reactions Analysis
The reactivity of propanehydrazide derivatives with other chemical entities is an important aspect of their chemical behavior. For example, a quinoxalinone derivative of propanehydrazide was used as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography . This indicates that propanehydrazide derivatives can participate in chemical reactions to form fluorescent derivatives, which may also be true for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of propanehydrazide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The antioxidant activity of certain derivatives has been found to be higher than that of ascorbic acid, and their cytotoxicity has been tested against various cancer cell lines . These properties are significant for understanding the behavior of this compound in biological systems.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activities
Research has focused on the synthesis of novel derivatives of propanehydrazide compounds, including those with triazole moieties, for their potential antioxidant and anticancer activities. For instance, novel derivatives bearing various moieties such as semicarbazide, thiosemicarbazide, and triazole were synthesized. Their antioxidant activity was tested, revealing some compounds had significantly higher activity compared to ascorbic acid. Moreover, their anticancer activity was evaluated against human glioblastoma and breast cancer cell lines, identifying compounds with notable cytotoxic effects against these cells (Tumosienė et al., 2020).
Coordination Polymers and Structural Analysis
Studies have also explored the synthesis of coordination polymers using triazole derivatives. These polymers, constructed with various metals such as Cu(II) and Cd(II), have been characterized by different methods, including single-crystal X-ray diffraction. Their structures, exhibiting diverse dimensionalities and topologies, demonstrate the flexibility and utility of triazole ligands in designing new materials with potential applications in catalysis, magnetic properties, and luminescence (Yang et al., 2013).
Synthetic Methodologies and Chemical Transformations
Research into synthetic methodologies for azole derivatives, including triazole-containing compounds, has yielded new reactions and products. For example, the condensation of propanehydrazides with various reagents has led to the synthesis of azoles, demonstrating the versatility of these compounds in organic synthesis and the potential for developing new drugs and materials (Tumosienė & Beresnevicius, 2007).
Antimicrobial Activity
Benzothiazoles derived from propanehydrazide scaffolds have been investigated for their antimicrobial activity. These studies have led to the synthesis of new compounds with potential applications in treating microbial infections. The synthesized compounds were screened for their activity against various bacterial and fungal species, highlighting the importance of structural modifications to enhance antimicrobial efficacy (Abbas et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound contains a 1,2,4-triazole moiety, which is a common structural component in many pharmaceutical agents . Compounds containing 1,2,4-triazole moieties are known to interact with a variety of biological targets, but the specific target would depend on the overall structure of the compound.
Mode of Action
The mode of action would depend on the specific target of the compound. For example, some 1,2,4-triazole derivatives are known to inhibit key enzymes in certain biochemical pathways .
Biochemical Pathways
Again, this would depend on the specific target of the compound. Some 1,2,4-triazole derivatives are known to affect pathways related to cell growth and proliferation, among others .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. Some 1,2,4-triazole derivatives are known to have cytotoxic activities against certain tumor cell lines .
Propiedades
IUPAC Name |
N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-3,3-dimethoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N6O3/c1-17-9(18-2)3-8(16)14-13-7(10)4-15-6-11-5-12-15/h5-6,9H,3-4H2,1-2H3,(H2,10,13)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVGHHPUDKGVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=O)NN=C(CN1C=NC=N1)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CC(=O)N/N=C(/CN1C=NC=N1)\N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2504519.png)
![ethyl 5-amino-1-(5-{[(4-ethylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2504520.png)
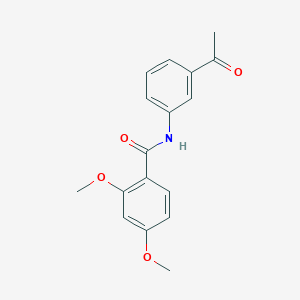
![N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide](/img/structure/B2504523.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)
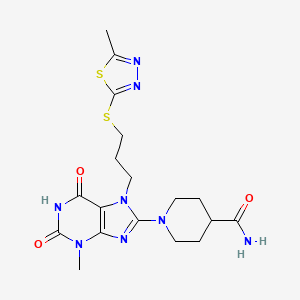
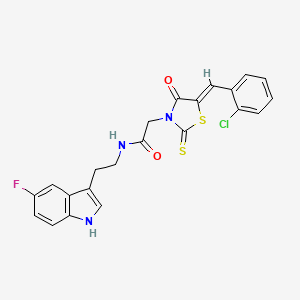
![2-(methylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2504530.png)
![6-ethyl-3-(2-fluorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2504531.png)
![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2504532.png)
